molecular formula C8H8N2O2S B13008488 2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

Cat. No.: B13008488
M. Wt: 196.23 g/mol
InChI Key: KMKRZUJFQYQPOF-UHFFFAOYSA-N
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Description

2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of cyanothioacetamide, which undergoes Knoevenagel condensation with aldehydes, followed by Stork alkylation with enamine, and intramolecular cyclotransamination to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent condensation and the use of common reagents suggest that scalable methods could be developed based on the laboratory synthesis routes.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the mercapto group allows for the formation of covalent bonds with target proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is unique due to the presence of both a mercapto group and a carboxylic acid group within its structure.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c11-7(12)4-1-2-6-5(4)3-9-8(13)10-6/h3-4H,1-2H2,(H,11,12)(H,9,10,13)

InChI Key

KMKRZUJFQYQPOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C(=O)O)C=NC(=S)N2

Origin of Product

United States

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